2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-15(2)10(16)7-19-9-6-4-3-5-8(9)12(13,14)11(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVQFXGPOEBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161570 | |
| Record name | Benzeneacetic acid, 2-[2-(dimethylamino)-2-oxoethoxy]-α,α-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-14-3 | |
| Record name | Benzeneacetic acid, 2-[2-(dimethylamino)-2-oxoethoxy]-α,α-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2-[2-(dimethylamino)-2-oxoethoxy]-α,α-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis and Methylation Routes (Patent CN106554266B)
- Step 1: Hydrolysis of precursor compounds
Hydrolysis is performed in aqueous alkaline conditions with catalysts such as copper salts and specific organic ligands to yield hydroxyl phenylacetates. - Step 2: Methylation
The hydroxyl groups are methylated using methylating agents like dimethyl sulfate in water under controlled temperature (30–40 °C), yielding methoxyphenylacetic acid derivatives with high purity (>99%) and yields (~90%). - Post-reaction processing involves washing with organic solvents (e.g., toluene), acidification to pH 1–2 using hydrochloric acid, and filtration to isolate the product.
This method emphasizes mild conditions, catalyst recovery, and ease of scale-up for industrial production.
Sulfuric Acid-Mediated Hydrolysis of Methoxybenzyl Cyanide (Patent CN102643192A)
- Reaction conditions:
Slow addition of p-methoxybenzyl cyanide into 30–70% concentrated sulfuric acid at 90–150 °C with reflux. - Key steps:
- Hydrolysis of nitrile to methoxyphenylacetic acid.
- Neutralization of the acidic mixture to pH 7.5–10 with alkali (NaOH, KOH, or soda ash).
- Activated carbon treatment for decolorization at 50–90 °C.
- Acidification to pH 1–4 to precipitate the product.
- Filtration, washing, and drying to yield high-purity methoxyphenylacetic acid.
This approach is suitable for industrial-scale production due to its simplicity, high yield (~97.6% purity in example), and cost-effectiveness.
Incorporation of the Dimethylcarbamoylmethoxy Group and Difluoroacetic Acid Moiety
While direct literature on the exact preparation of this compound is scarce, standard synthetic strategies can be extrapolated:
- Step 1: Introduction of the dimethylcarbamoylmethoxy substituent
This likely involves O-alkylation of the phenolic hydroxyl group of methoxyphenylacetic acid derivatives with a suitable dimethylcarbamoyl-containing alkyl halide or ester under basic conditions. - Step 2: Attachment of the 2,2-difluoroacetic acid group
Common methods include electrophilic fluorination or nucleophilic substitution on a phenylacetic acid precursor bearing appropriate leaving groups or via difluoroacetylation reactions. - Purification and isolation
Standard acid-base extraction, crystallization, and chromatographic techniques are used to obtain the pure compound.
Summary Table of Key Preparation Steps and Conditions
| Preparation Step | Conditions/Details | Yield & Purity | Notes |
|---|---|---|---|
| Hydrolysis of methoxybenzyl cyanide | 30–70% H2SO4, 90–150 °C, reflux, slow addition | High yield, ~97.6% purity | Suitable for industrial scale (Patent CN102643192A) |
| Methylation of hydroxyphenylacetate | Aqueous alkali, dimethyl sulfate, 30–40 °C, 3.5 h | ~90% yield, ≥99% purity | Mild conditions, catalyst recovery (Patent CN106554266B) |
| Dimethylcarbamoylmethoxy group installation | O-alkylation with dimethylcarbamoyl alkylating agent, base | Not explicitly reported | Inferred from standard carbamate chemistry |
| Introduction of difluoroacetic acid moiety | Electrophilic fluorination or difluoroacetylation | Not explicitly reported | Requires specialized fluorination reagents |
Research Findings and Industrial Considerations
- Catalyst and reagent selection : Use of copper salts and organic ligands improves hydrolysis efficiency and catalyst recovery.
- Environmental impact : Methods emphasize mild conditions and reduced environmental pollution.
- Purity and yield : High purity (>99%) and yields (~90%) are achievable with optimized protocols.
- Scalability : The sulfuric acid hydrolysis method is particularly suited for scale-up due to simple equipment and stable process control.
- Post-synthesis purification : Activated carbon treatment and controlled acidification are critical for product quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: The compound can be oxidized to produce corresponding oxides.
- Reduction: Reduction reactions can yield different reduced forms.
- Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Biology
The compound is under investigation for its potential biological activities. Key areas of interest include:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions.
- Receptor Modulation: The compound might interact with certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Medicine
Research into the medicinal applications of this compound is ongoing. Preliminary findings suggest:
- Anticancer Activity: Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Immunomodulatory Effects: Compounds with similar structures may modulate immune responses, enhancing or suppressing immune activity depending on the context.
- Anti-inflammatory Properties: Some derivatives of difluoroacetic acid have demonstrated anti-inflammatory effects in animal models, indicating potential therapeutic roles in inflammatory diseases.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in chemical manufacturing and material science.
Mechanism of Action
The mechanism of action of 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Difluoroacetic Acid Derivatives
Key Observations:
- Carbamate vs. Ester Functionality : The dimethylcarbamoyl group in the target compound introduces a carbamate linkage, which may reduce hydrolysis rates compared to ester-containing analogs like MHY3200 .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Insights:
- Hygroscopicity necessitates stringent storage conditions, as seen in analogs requiring low-temperature storage .
Biological Activity
2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid (CAS No. 1443981-14-3) is a compound with potential biological activity due to its unique chemical structure, which includes a difluoroacetic acid moiety. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃F₂NO₄
- Molecular Weight : 273.24 g/mol
- IUPAC Name : 2-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]-2,2-difluoroacetic acid
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃F₂NO₄ |
| Molecular Weight | 273.24 g/mol |
| MDL Number | MFCD24842745 |
| PubChem CID | 71757768 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It may act on certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Biological Activity
Research on the biological activity of this compound is limited but suggests potential applications in pharmacology:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Immunomodulatory Effects : Similar compounds have been shown to modulate immune responses, potentially enhancing or suppressing immune activity depending on the context.
- Anti-inflammatory Properties : Some derivatives of difluoroacetic acid have demonstrated anti-inflammatory effects in animal models, suggesting a possible therapeutic role for this compound in inflammatory diseases.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential biological effects:
- A study on flavone acetic acid analogues showed that structural modifications can significantly influence biological activity, suggesting that similar modifications in our compound could yield valuable pharmacological properties .
- Research indicates that difluoroacetic acids can affect metabolic processes in cells, leading to altered growth patterns and apoptosis in cancer cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid?
Answer:
The synthesis typically involves multi-step routes, including:
- Step 1 : Formation of the phenylacetic acid backbone via ring-opening reactions. For example, N-acyl-3,3-difluoro-2-oxoindoles can undergo methanol/ethanol-mediated ring opening to yield esters (e.g., methyl/ethyl 2,2-difluorophenylacetate derivatives) .
- Step 2 : Functionalization of the aromatic ring. Etherification or alkylation reactions introduce the dimethylcarbamoyl-methoxy group. Sodium hydride (NaH) in aprotic solvents (e.g., DMF) is often used for alkoxy group coupling .
- Critical Conditions :
- Temperature : Room temperature for ester formation; reflux for hydrolysis to carboxylic acids.
- Reagents : LiAlH4 for reductions, KMnO4 for oxidations .
- Yield Optimization : Use anhydrous solvents and inert atmospheres to prevent side reactions .
Advanced: How do the difluoro and dimethylcarbamoyl groups influence the compound’s electronic properties and metabolic stability?
Answer:
- Electronic Effects :
- The difluoro group at C2 induces strong electron-withdrawing effects, stabilizing the adjacent carbonyl group and reducing nucleophilic attack susceptibility. This is confirmed by NMR shifts (e.g., δ = -102.4 ppm for CF groups) .
- The dimethylcarbamoyl-methoxy group enhances steric bulk, potentially hindering enzymatic degradation in biological systems .
- Metabolic Stability :
Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?
Answer:
- and NMR : Critical for confirming fluorine positions and substituent integration. For example, signals at -100 to -105 ppm indicate CF groups .
- IR Spectroscopy : Peaks at ~1750 cm confirm ester/carboxylic acid C=O stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO for the target compound).
- HPLC-PDA : Purity assessment (>98% purity) using C18 columns with acetonitrile/water gradients .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
- Activation Pathways :
- The difluoroacetate moiety acts as a leaving group due to electron withdrawal by fluorine, facilitating nucleophilic attack.
- Steric Effects : The dimethylcarbamoyl group may slow reactions by hindering access to the carbonyl carbon.
- Kinetic Studies :
- Computational Modeling : DFT calculations reveal reduced electrophilicity at the carbonyl carbon due to fluorine’s inductive effects .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage :
- Safety Protocols :
- Use fume hoods for handling; avoid skin contact (potential irritant).
- Monitor airborne concentrations with FTIR or GC-MS if volatilized .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Data Discrepancy Sources :
- Case Study :
- Conflicting IC values in kinase inhibition assays were traced to residual DMSO concentrations; repeating assays with <0.1% DMSO resolved inconsistencies .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Drug Discovery :
- Mechanistic Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
